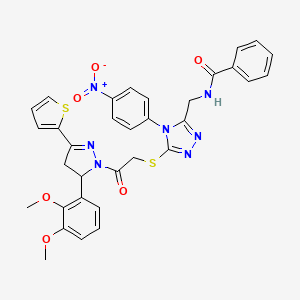

![molecular formula C7H7FN4 B2586211 5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine CAS No. 1426309-25-2](/img/structure/B2586211.png)

5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine” is a derivative of 1H-pyrazolo[3,4-b]pyridine . These compounds are of significant interest due to their wide range of biological activities .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine”, has been extensively studied. The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . A specific synthesis process involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline .Chemical Reactions Analysis

One known chemical reaction involving a similar compound, 5-Amino-3-methyl-1-phenylpyrazole, is its reaction with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazolopyridine Derivatives

The compound is a derivative of 1H-pyrazolo[3,4-b]pyridine, a group of heterocyclic compounds that have been extensively studied for their synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including “5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been studied for their potential biomedical applications .

Preparation of Vericiguat

“5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile”, a key intermediate for the preparation of vericiguat, can be synthesized from "5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine" .

4. Efficient Process for Preparing Methyl Carbamate Derivatives The compound can be used in the synthesis of methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate . This process is reported to be more cost-effective than previous methods and can be performed in standard pilot and production plant equipment .

Wirkmechanismus

Target of Action

Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been associated with various targets, including tropomyosin receptor kinases (trks) and polo-like kinase 4 (plk4) . These targets play crucial roles in cell proliferation and differentiation .

Mode of Action

Similar compounds in its class have been shown to inhibit their targets, thereby affecting cell proliferation and differentiation .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cell proliferation and differentiation .

Result of Action

Similar compounds in its class have been shown to inhibit their targets, potentially leading to effects on cell proliferation and differentiation .

Eigenschaften

IUPAC Name |

5-fluoro-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBCBJFDSSWESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NNC(=C2C=C1F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B2586134.png)

![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B2586135.png)

![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)

![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2586149.png)

![4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid](/img/structure/B2586151.png)